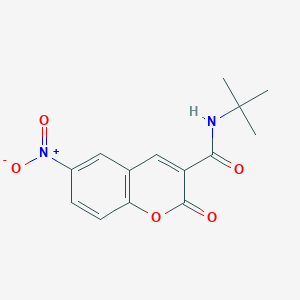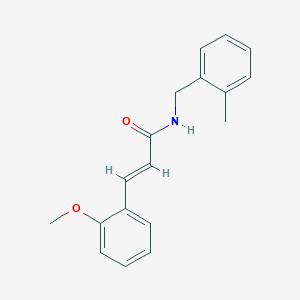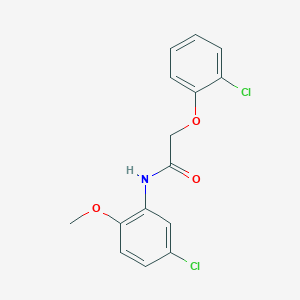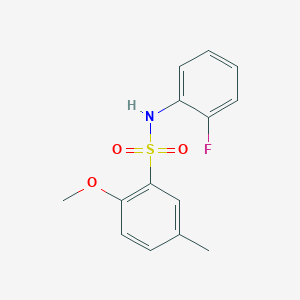
N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.
Scientific Research Applications
Fluorescent Probes
N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives have been proposed as novel fluorescent chemosensors. Specifically, they have been used as selective fluorescent probes for detecting copper ions (Cu2+) in aqueous solutions, demonstrating higher fluorescence in the presence of Cu2+ compared to other metal ions (Bekhradnia et al., 2016).
Synthesis of Pharmaceutical Compounds
These compounds are utilized in the synthesis of pharmaceuticals. For example, they have been used in the synthesis of β-nitrate ester carboxamides, which are important in the development of pharmaceuticals like nicorandil (Qiao et al., 2017).
Antitumor Studies
In antitumor research, derivatives of this compound, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are used in structural-activity relationship studies of antitumor antibiotics. They serve as key intermediates in the synthesis of marine drug analogs (Li et al., 2013).
Antibacterial and Anti-inflammatory Applications
N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives have shown potential antibacterial and anti-inflammatory activities. Specific derivatives have demonstrated significant effects against bacterial strains like S. aureus and have been found to inhibit protein denaturation induced by heat, indicating potential anti-inflammatory applications (Chavan et al., 2018).
Molecular Docking Studies
These compounds have been the subject of molecular docking studies to understand their interaction with biological targets. For example, they have been studied for their binding with S. aureus dihydropteroate synthetase, a key enzyme in bacterial folate synthesis, suggesting their potential as antibacterial agents (Chavan et al., 2018).
Synthesis of Other Compounds
Derivatives of N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide are also utilized in the synthesis of various other compounds, such as benzocoumarins and isocoumarins, showcasing their versatility in chemical synthesis (Yedage & Bhanage, 2017).
properties
IUPAC Name |
N-tert-butyl-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)15-12(17)10-7-8-6-9(16(19)20)4-5-11(8)21-13(10)18/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMURLUHOCBYFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)


![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)


![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)

![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
